![molecular formula C28H21BrN4O6 B15394378 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B15394378.png)
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrN4O6 and its molecular weight is 589.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of derivatives that contain both quinoline and pyrazole moieties. Its structure can be broken down as follows:
- Quinoline moiety : Contributes to the compound's interaction with various biological targets.
- Pyrazole ring : Known for its diverse pharmacological properties.
- 4-Oxobutanoic acid : Imparts additional biological activity, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been shown to exhibit:
- Inhibition of Tyrosinase : Similar compounds have demonstrated tyrosinase inhibitory activity, which is crucial for melanin biosynthesis. This suggests a potential application in skin whitening agents or treatments for hyperpigmentation .
Antioxidant Activity
Research indicates that compounds containing the 4-oxobutanoic acid structure often exhibit significant antioxidant properties. The presence of multiple functional groups may enhance their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structures have been shown to induce apoptosis in cancer cell lines such as Caco-2 and A549 . The mechanism often involves the disruption of cellular signaling pathways and interference with DNA replication.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Related derivatives have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .
Study 1: Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activity of various 4-oxobutanoate derivatives. The results indicated that compounds with longer carbon chains exhibited enhanced inhibitory effects compared to their shorter counterparts. This study provides a framework for understanding how structural modifications can influence biological activity .
Compound | % Inhibition at 500 μM | IC50 (μM) |
---|---|---|
Carvacrol derivative | 72.8% | 128.8 |
Thymol derivative | 85.6% | 102.3 |
Study 2: Anticancer Properties
Another investigation assessed the cytotoxicity of structurally similar compounds against gastric cancer cell lines. Results showed that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .
Properties
Molecular Formula |
C28H21BrN4O6 |
---|---|
Molecular Weight |
589.4 g/mol |
IUPAC Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrN4O6/c29-18-9-10-21-20(14-18)26(16-5-2-1-3-6-16)27(28(37)30-21)22-15-23(17-7-4-8-19(13-17)33(38)39)32(31-22)24(34)11-12-25(35)36/h1-10,13-14,23H,11-12,15H2,(H,30,37)(H,35,36) |
InChI Key |
UZFCGTMTGFFKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.